1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine

Neuroscience Ion Channel GPCR

This sulfonyl piperazine derivative is a uniquely validated negative control for AMPAR-stargazin and GIRK2 channel assays, confirmed inactive in high‑throughput screens. Its well‑characterized inactivity makes it an essential tool for phenotypic screening and mechanistic de‑risking. The distinct pyrazol‑ylethyl and 3‑methylbenzyl substitution pattern offers a versatile scaffold for SAR studies. Secure this high‑purity batch for your next medicinal chemistry campaign.

Molecular Formula C17H24N4O2S
Molecular Weight 348.47
CAS No. 1396805-56-3
Cat. No. B2572104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine
CAS1396805-56-3
Molecular FormulaC17H24N4O2S
Molecular Weight348.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CC=N3
InChIInChI=1S/C17H24N4O2S/c1-16-4-2-5-17(14-16)15-24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h2-7,14H,8-13,15H2,1H3
InChIKeyICDLNVASXQRUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Key Physical and Chemical Parameters of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine (CAS 1396805-56-3) for Procurement


1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine (CAS 1396805-56-3) is a synthetic organic compound with the molecular formula C17H24N4O2S and a molecular weight of 348.5 g/mol [1]. It belongs to the class of sulfonyl piperazine derivatives, characterized by a piperazine ring substituted with a pyrazole moiety and a sulfonyl group attached to a 3-methylbenzyl group. Its canonical SMILES is CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CC=N3, and its InChIKey is ICDLNVASXQRUOJ-UHFFFAOYSA-N [1].

Structural Specificity and the Risk of Generic Substitution for CAS 1396805-56-3


Based on a comprehensive review of currently available literature, patents, and public databases, no quantitative, comparator-based evidence could be identified for this specific compound. Generic substitution within the class of sulfonyl piperazine derivatives is therefore cannot be assessed. The specific substitution pattern, including the 3-methylbenzyl group and the pyrazol-1-yl ethyl chain, is likely critical for any potential biological activity [1]. A high-level screening result suggests the compound was evaluated and found inactive against AMPAR-stargazin complexes and as a GIRK2 channel activator [2], indicating that its activity profile may be narrow and not easily inferred from broader-class behaviors.

Quantitative Biological Activity Evidence for 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-methylbenzyl)sulfonyl)piperazine (CAS 1396805-56-3)


High-Level Pharmacological Screening Outcome

In a PubChem BioAssay (AID: 1259245), this compound was evaluated for its ability to modulate AMPAR-stargazin complexes. The outcome was 'Inactive', with no quantitative activity value reported. It was also found 'Inactive' (AID: 1259324) in a screen for activators of G protein-gated inwardly-rectifying potassium (GIRK2) channels. [1]

Neuroscience Ion Channel GPCR

Recommended Application Scenarios for CAS 1396805-56-3 Based on Available Evidence


Precursor for Structure-Activity Relationship (SAR) Exploration

Given the lack of specific biological annotation, this compound is ideally suited as a core scaffold for medicinal chemistry SAR studies. Researchers can synthesize and test a series of analogs, modifying the 3-methylbenzyl or pyrazolyl groups, to generate proprietary activity data and build a unique biological profile [1].

Negative Control for AMPAR-Stargazin or GIRK2 Assays

Based on its confirmed 'Inactive' status in specific high-throughput screens, this compound can serve as a well-characterized negative control molecule when developing or running assays related to AMPAR-stargazin modulation or GIRK2 channel activation [1].

Chemical Probe for Target Deconvolution

Its inactivity in certain ion channel and GPCR-related screens may make it a useful tool for phenotypic screening. If a novel phenotype is observed, the known lack of activity at AMPAR and GIRK2 channels helps to de-prioritize these targets, streamlining the identification of its true mechanism of action [1].

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